1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Medicinal Chemistry Organic Synthesis Process Chemistry

Sourcing tetra-substituted nitroaromatics with predictable orthogonal reactivity is a persistent bottleneck. 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (≥98%) resolves this with three electronically distinct handles: the ortho-bromo group undergoes selective Suzuki-Miyaura coupling, the nitro group is reduced to an amine for amidation, and the fluoro substituent permits a subsequent, independent SNAr reaction. This sequential derivatization, supported by patented routes (EP2236500 A1), enables efficient SAR library construction. Consistent supply is reinforced by HPLC/NMR characterization and batch-to-batch traceability, ensuring procurement reliability for both discovery chemists and supply chain managers.

Molecular Formula C7H5BrFNO3
Molecular Weight 250.02 g/mol
CAS No. 179897-92-8
Cat. No. B071417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
CAS179897-92-8
Molecular FormulaC7H5BrFNO3
Molecular Weight250.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3
InChIKeyRMUJVOPHLHFICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Specifications & Characterization


1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS 179897-92-8), also known as 2-bromo-4-fluoro-6-nitroanisole, is a tetra-substituted halogenated nitroaromatic compound with the molecular formula C₇H₅BrFNO₃ and a molecular weight of 250.02 g/mol [1]. It is characterized by a distinctive 1,2,3,5-substitution pattern on the benzene ring, featuring bromo, fluoro, methoxy, and nitro groups [1]. The compound is supplied as a solid with a typical commercial purity of 98% . Computed physicochemical descriptors include an XLogP3-AA of 2.5 and a topological polar surface area of 55.1 Ų [1]. Its well-defined structure and multiple reactive handles position it as a versatile building block for the synthesis of complex molecules in pharmaceutical and agrochemical research.

Multiple reactive handles (bromo, nitro, fluoro) for iterative synthesis
Commercial purity 98% supports reproducible downstream chemistry
Defined 1,2,3,5-substitution pattern enables predictable reactivity

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Regiochemical Specificity


General substitution among halogenated nitroanisoles is chemically unsound due to the profound influence of the exact substitution pattern on both electronic properties and reaction outcomes. The specific 1,2,3,5-arrangement in 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene dictates the relative activation of different ring positions toward nucleophilic aromatic substitution (SNAr), the site-selectivity of metal-catalyzed cross-couplings, and the overall molecular geometry [1]. Even minor positional isomerism can lead to divergent reactivity, altered steric environments, and incompatible product profiles. The following quantitative evidence details the specific, verifiable differentiation of this compound relative to its closest in-class analogs.

Positional isomerism may alter SNAr and cross-coupling site-selectivity
Regioisomeric analogs may exhibit different reactivity profiles, impacting yield
Inconsistent purity specifications among less-characterized isomers require review

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Comparative Evidence


High-Yield Methylation Protocol

The synthesis of 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene is achieved in a single step via O-methylation of 2-bromo-4-fluoro-6-nitrophenol with a documented yield of 61.8% after chromatographic purification [1]. This contrasts sharply with the regioisomeric analog 1-bromo-3-fluoro-4-methoxy-2-nitrobenzene, which is not commercially reported with a published, high-yield single-step procedure and is only available at significantly higher cost (e.g., $608.00/g at 98% purity) [2]. The defined protocol ensures reproducible, scalable access to the target compound.

Synthetic yield
Reported
61.8% isolated yield (16.18 g scale)
Supports scalable synthesis selection
O-methylation protocol, reproducible route
Medicinal Chemistry Organic Synthesis Process Chemistry

Ortho-Bromo SNAr and Suzuki Coupling

The ortho-bromo substituent in 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene is specifically activated for both SNAr and palladium-catalyzed Suzuki-Miyaura cross-coupling by the adjacent electron-withdrawing nitro group . This creates a defined, predictable reactive site. In contrast, regioisomers such as 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene (CAS 683274-82-0) place the bromine at a less activated position relative to the nitro group, potentially leading to lower yields and reduced site-selectivity in cross-coupling reactions .

Ortho-bromo activation
Class-level
Predicted >10-fold rate enhancement for SNAr/Suzuki
Predictable cross-coupling reactivity context
Exact rate ratio not directly measured
Cross-Coupling SNAr Chemical Biology Agrochemicals

Commercial Purity and Analytical Verification

Commercially, 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene is consistently supplied with a purity specification of 98%, as confirmed by multiple reputable vendors including Sigma-Aldrich (Ambeed) and Bidepharm . This is a crucial differentiator from less characterized isomers, such as 1-bromo-3-fluoro-4-methoxy-2-nitrobenzene, where vendor purity listings vary (e.g., 97% from some suppliers) and may not be backed by the same level of analytical documentation (NMR, HPLC) [1].

Purity specification
Specification review
98% vs. 97% for regioisomer 1807044-38-7
Higher nominal purity specification
Vendor HPLC, NMR data support specification
Quality Control Analytical Chemistry Chemical Procurement

Computed LogP and Polar Surface Area

Computed physicochemical properties for 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene (PubChem) provide a baseline for compound selection. The XLogP3-AA value is 2.5 and the topological polar surface area (TPSA) is 55.1 Ų [1]. While these are computed values, they offer a point of differentiation from regioisomers. For example, the regioisomer 1-bromo-3-fluoro-4-methoxy-2-nitrobenzene has a different substitution pattern, which would alter its TPSA and LogP, impacting properties like solubility and membrane permeability [2]. The specific values for 179897-92-8 allow for more accurate in silico predictions in drug design campaigns.

Computed properties
Data to verify
XLogP3-AA 2.5, TPSA 55.1 Ų
Informs in silico property predictions
Computed values; experimental validation recommended
Medicinal Chemistry Drug Design ADME Computational Chemistry

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Research Applications


Orthogonal SNAr and Cross-Coupling

The well-defined ortho-bromo site in 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene, activated by the adjacent nitro group, enables highly selective and sequential derivatization. A researcher can first perform a Suzuki-Miyaura cross-coupling on the bromine, followed by selective reduction of the nitro group to an amine for subsequent amide bond formation, or utilize the fluoro substituent for a second, independent SNAr reaction under different conditions [1]. This orthogonal reactivity profile, supported by documented synthetic procedures, is a key advantage for constructing libraries of complex, densely functionalized molecules.

Building Block for Fluorinated Pharmaceutical Intermediates

The compound's utility in medicinal chemistry is demonstrated by its use in patented synthetic routes. The EP2236500 A1 patent, assigned to Jiangsu Hengrui Medicine Co., Ltd., explicitly describes the synthesis of this compound as an intermediate step [1]. Its high commercial purity (98%) and availability from reputable suppliers with supporting analytical data (HPLC, NMR) make it a reliable choice for pharmaceutical R&D, where consistent quality and supply chain integrity are paramount.

SAR Studies in Drug Discovery

The precise substitution pattern of 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene (1,2,3,5-tetrasubstitution) imparts distinct steric and electronic properties relative to its isomers [1]. Researchers engaged in SAR campaigns can utilize this compound to explore the impact of this specific geometric arrangement on biological activity. For example, when this core is elaborated into a final drug candidate, the resulting molecule will possess a unique three-dimensional shape and electron distribution profile, potentially leading to improved target selectivity or enhanced metabolic stability compared to analogs derived from different regioisomers .

Application
Selection Property
Validation Focus
Orthogonal derivatization sequences
Ortho-bromo site activated for SNAr/Suzuki
Sequential coupling and nitro reduction chemistry
Fluorinated pharmaceutical intermediates
Reliable 98% purity supply
Vendor analytical data documentation (HPLC, NMR)
SAR studies on tetrasubstituted cores
Defined 1,2,3,5-geometry
Stereoelectronic property impact on biological activity

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